TLR7 agonist 8

TLR7 agonism Immuno-oncology Potency comparison

TLR7 agonist 8 (compound IIb-34) is a potent small-molecule activator of Toll-like receptor 7 (TLR7), with a reported half-maximal effective concentration (EC50) of ~4 nM. It is a member of the imidazoquinoline-related class of TLR7 agonists, which are widely used to stimulate innate immune responses in research models.

Molecular Formula C29H32N6O3
Molecular Weight 512.6 g/mol
Cat. No. B12391880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 8
Molecular FormulaC29H32N6O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESC1COC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCOCC6)CC=C1)C(=O)N3)N
InChIInChI=1S/C29H32N6O3/c30-26-25-27-34-28(33-26)38-13-3-1-2-4-22-16-20(18-35(27)29(36)32-25)7-10-24(22)21-8-5-19(6-9-21)17-31-23-11-14-37-15-12-23/h1-2,5-10,16,23,31H,3-4,11-15,17-18H2,(H,32,36)(H2,30,33,34)/b2-1-
InChIKeyAXVGSVPALDJCAL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TLR7 Agonist 8: High-Potency Small Molecule for TLR7 Activation in Immunology and Immuno-Oncology Research


TLR7 agonist 8 (compound IIb-34) is a potent small-molecule activator of Toll-like receptor 7 (TLR7), with a reported half-maximal effective concentration (EC50) of ~4 nM [1]. It is a member of the imidazoquinoline-related class of TLR7 agonists, which are widely used to stimulate innate immune responses in research models [2]. This compound serves as a research tool for investigating TLR7-mediated signaling pathways, including the induction of type I interferons and pro-inflammatory cytokines in immune cells [1].

Why TLR7 Agonist 8 Cannot Be Interchanged with Other TLR7 Agonists


Substituting TLR7 agonist 8 with other in-class TLR7 agonists (e.g., imiquimod, GS-9620, SM-324405) is not straightforward due to substantial differences in potency, selectivity, and physicochemical properties that directly impact experimental outcomes. As demonstrated in the quantitative evidence below, a >50-fold difference in EC50 potency can drastically alter the required working concentration in vitro, affecting cell viability and the magnitude of cytokine induction [1][2]. Furthermore, variations in selectivity between TLR7 and TLR8 or other TLRs can lead to divergent immune activation profiles, which is critical for research aiming to isolate TLR7-specific pathways [3]. The following evidence guide provides the specific, quantifiable differentiation needed for informed scientific selection.

TLR7 Agonist 8: Quantitative Comparative Potency and Differentiation Data


TLR7 Agonist 8 Demonstrates >50-Fold Higher Potency Than Clinical-Stage TLR7 Agonist GS-9620 (Vesatolimod)

TLR7 agonist 8 (IIb-34) exhibits an EC50 of approximately 4 nM for human TLR7 activation, which is >50-fold more potent than the clinical-stage oral TLR7 agonist GS-9620 (EC50 = 291 nM) [1]. This comparison is made in the context of in vitro reporter assays, which are a standard method for evaluating TLR7 activation. The substantially lower EC50 value indicates that TLR7 agonist 8 can achieve maximal receptor activation at significantly lower concentrations, a key consideration for minimizing off-target effects and conserving precious compound material.

TLR7 agonism Immuno-oncology Potency comparison

TLR7 Agonist 8's Potency Far Exceeds the Prototypical Imidazoquinoline TLR7 Agonist Imiquimod

When compared to imiquimod, the prototypical TLR7 agonist in the imidazoquinoline class, TLR7 agonist 8 (IIb-34) is over 500-fold more potent. Imiquimod's reported EC50 for human TLR7 is approximately 2.1 µM (or 1.5 µM in some assays), which is a concentration three orders of magnitude higher than TLR7 agonist 8's ~4 nM EC50 [1]. This vast difference in potency underscores the evolution of this chemical series and highlights TLR7 agonist 8 as a more sensitive tool for probing TLR7 biology at lower, more physiologically relevant concentrations.

TLR7 agonism Immunology Potency comparison

TLR7 Agonist 8 Offers an Alternative Potency Profile to the Potent Agonist DSR-6434

DSR-6434 is another high-potency TLR7 agonist in the research landscape, with reported EC50 values of 7.2 nM for human TLR7 and 4.6 nM for mouse TLR7 [1]. TLR7 agonist 8 (IIb-34) offers comparable, and potentially slightly higher, potency with a single reported human TLR7 EC50 of ~4 nM [2]. This positions TLR7 agonist 8 as a viable alternative to DSR-6434, providing researchers with a choice of chemical matter that may exhibit different solubility, stability, or selectivity characteristics. The availability of multiple high-potency agonists enables researchers to select the tool most compatible with their specific experimental system.

TLR7 agonism Immuno-oncology Potency comparison

Best-Fit Application Scenarios for TLR7 Agonist 8 in Research and Development


In Vitro Studies Requiring High-Potency TLR7 Activation at Low Concentrations

TLR7 agonist 8 is optimally suited for in vitro assays where a potent, sub-nanomolar to low-nanomolar EC50 is required. This includes experiments such as reporter gene assays, cytokine induction studies in human peripheral blood mononuclear cells (PBMCs), and immune cell activation assays where minimizing the compound's final concentration is critical to avoid vehicle-related toxicity or off-target effects [1][2].

Structure-Activity Relationship (SAR) and Chemical Biology Studies of TLR7

As a distinct chemical entity within the imidazoquinoline-related class, TLR7 agonist 8 serves as a valuable tool for SAR studies aiming to understand the molecular determinants of TLR7 potency and selectivity. Comparing its activity and physical properties to those of structurally related agonists (e.g., imiquimod, resiquimod, DSR-6434) can help elucidate key pharmacophoric features and guide the optimization of novel TLR7-targeting compounds [1][2][3].

Developing High-Sensitivity In Vitro Diagnostic Assays

The high potency of TLR7 agonist 8 (EC50 ~4 nM) makes it a candidate for inclusion in ex vivo diagnostic or functional assays that assess the responsiveness of patient-derived immune cells. Its ability to elicit a robust response at low concentrations can improve the sensitivity of assays designed to detect subtle deficiencies or hyper-reactivities in the TLR7 signaling pathway, which are implicated in autoimmune diseases and immunodeficiencies [1].

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